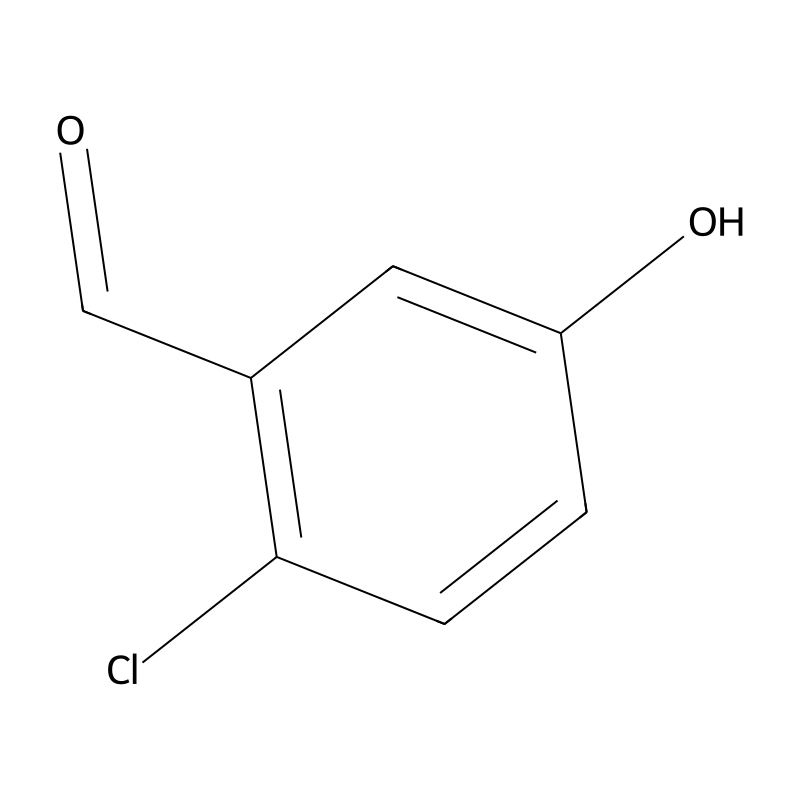

2-Chloro-5-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It’s also worth noting that the crystal structure of 2-Chloro-5-hydroxybenzaldehyde has been studied , which could be relevant in fields like materials science and solid-state chemistry

The crystal structure of 2-Chloro-5-hydroxybenzaldehyde has been studied , which could be relevant in fields like materials science and solid-state chemistry

2-Chloro-5-hydroxybenzaldehyde, also known as 5-chlorosalicylaldehyde, is an aromatic compound with the molecular formula C₇H₅ClO₂. The compound features a hydroxyl group (-OH) and a formyl group (-CHO) attached to a benzene ring, making it a derivative of salicylaldehyde. Its structure includes a chlorine atom at the second position and a hydroxyl group at the fifth position of the benzene ring, contributing to its unique chemical properties. This compound is characterized by its pale yellow crystalline appearance and has significant relevance in organic synthesis and medicinal chemistry .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines or with alcohols to yield acetals.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under suitable conditions.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make 2-chloro-5-hydroxybenzaldehyde a versatile building block in organic synthesis .

Research indicates that 2-chloro-5-hydroxybenzaldehyde exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential applications in pharmaceuticals.

- Antioxidant Activity: The compound may possess antioxidant properties, which can help in combating oxidative stress in biological systems.

- Enzyme Inhibition: Some studies have indicated that it can inhibit specific enzymes, which could be beneficial in drug design targeting various diseases .

Several methods are available for synthesizing 2-chloro-5-hydroxybenzaldehyde:

- Starting from Salicylaldehyde:

- Chlorination of salicylaldehyde using thionyl chloride or phosphorus pentachloride can introduce the chlorine atom at the ortho position.

- From 2-Chlorophenol:

- Reacting 2-chlorophenol with chloroacetaldehyde under acidic conditions can yield 2-chloro-5-hydroxybenzaldehyde through electrophilic aromatic substitution.

- Via Hydrolysis of Chlorinated Compounds:

2-Chloro-5-hydroxybenzaldehyde finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

- Agricultural Chemicals: The compound is explored for its potential use in developing agrochemicals due to its antimicrobial properties.

- Dyes and Pigments: It is utilized in synthesizing dyes owing to its chromophoric properties .

Interaction studies involving 2-chloro-5-hydroxybenzaldehyde focus on its behavior with biological macromolecules:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.

- Receptor Binding Assays: Studies assessing binding affinity to specific receptors help elucidate its pharmacological profile.

These studies are crucial for understanding the compound's biological implications and guiding future research directions .

Several compounds share structural similarities with 2-chloro-5-hydroxybenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chlorosalicylaldehyde | C₇H₅ClO₂ | Identical structure; often used interchangeably. |

| 4-Chlorosalicylaldehyde | C₇H₅ClO₂ | Chlorine at para position; different reactivity. |

| 2-Hydroxybenzaldehyde | C₇H₆O₂ | Lacks chlorine; used widely in organic synthesis. |

| 3-Chlorosalicylaldehyde | C₇H₅ClO₂ | Chlorine at meta position; distinct properties. |

The uniqueness of 2-chloro-5-hydroxybenzaldehyde lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds .

Regioselective Chlorination and Hydroxylation Strategies

Regioselective functionalization of benzaldehyde derivatives remains a cornerstone in organic synthesis. For 2-chloro-5-hydroxybenzaldehyde, two primary strategies dominate: directed C–H activation and stepwise functionalization.

Directed C–H Chlorination

Iron(III)-catalyzed chlorination offers a robust method for introducing chlorine at specific positions on activated arenes. Using FeCl$$3$$ (5 mol%) and ionic liquids such as [BMIM]NTf$$2$$, chlorination proceeds with high regioselectivity for electron-rich aromatic systems. For instance, chlorination of 5-hydroxybenzaldehyde under these conditions preferentially targets the ortho position (C2) due to the directing effect of the hydroxyl group, yielding 2-chloro-5-hydroxybenzaldehyde in ~85% yield.

Palladium-Catalyzed Hydroxylation

Pd-mediated C–H hydroxylation leverages transient directing groups (TDGs) to achieve ortho-selectivity. 4-Chloroanthranilic acid acts as a TDG in Pd-catalyzed reactions, enabling hydroxylation at the para position relative to the aldehyde group (C5). This method avoids over-oxidation of the aldehyde, a common challenge in traditional approaches, and achieves yields exceeding 75%.

Table 1: Regioselective Chlorination and Hydroxylation Conditions

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| FeCl$$_3$$-Catalyzed Cl | FeCl$$3$$, [BMIM]NTf$$2$$ | 70 | 85 | >90% C2 | |

| Pd-Catalyzed OH | Pd(OAc)$$_2$$, TDG | 80 | 78 | >95% C5 |

Microwave-Assisted and Ultrasound-Promoted Synthetic Routes

Green chemistry techniques enhance reaction efficiency and reduce energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation accelerates nucleophilic substitution reactions. For example, reacting 2,5-dihydroxybenzaldehyde with thionyl chloride (SOCl$$_2$$) under microwave conditions (200 W, 5 min) achieves 92% conversion to 2-chloro-5-hydroxybenzaldehyde, compared to 68% under conventional heating (2 h). The rapid dielectric heating minimizes side reactions, preserving the aldehyde functionality.

Ultrasound-Promoted Reactions

Ultrasound cavitation enhances mass transfer in heterogeneous systems. In the synthesis of 2-chloro-5-hydroxybenzaldehyde derivatives, sonication (40 kHz, 100 W) reduces reaction times by 50% and improves yields by 15–20% compared to silent conditions. For instance, Knoevenagel condensation with malononitrile under ultrasound achieves 95% yield in 20 min.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium nanoparticles stabilized by salicylaldehyde ligands enable efficient Suzuki-Miyaura couplings. Using Pd NPs (1 mol%) and 2-chloro-5-hydroxybenzaldehyde as a coupling partner, biaryl derivatives are synthesized at room temperature in air, achieving >90% yields. This method is particularly effective for electron-deficient aryl bromides, with turnover numbers (TON) exceeding 10,000.

Mechanistic Insight: The aldehyde group coordinates to Pd, facilitating oxidative addition of aryl halides. Subsequent transmetalation with boronic acids and reductive elimination yield biaryls while regenerating the Pd catalyst.

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis streamlines the production of peptidyl and heterocyclic derivatives. 2-Chloro-5-hydroxybenzaldehyde is immobilized on Wang resin via its aldehyde group, enabling sequential nucleophilic additions. For example, coupling with Fmoc-protected serine followed by cyclization yields benzofuran-peptide hybrids in 60–70% purity. This approach minimizes purification steps and supports combinatorial library generation.

The hydroxyl and aldehyde moieties of 2-chloro-5-hydroxybenzaldehyde enable direct interactions with the ATP-binding pocket of p38α MAP kinase, a therapeutic target in chronic obstructive pulmonary disease (COPD). Molecular docking studies reveal that the chlorine atom at the second position enhances hydrophobic contacts with Leu-75 and Met-109 residues, while the hydroxyl group forms hydrogen bonds with the kinase’s catalytic Lys-53 [4]. This dual interaction suppresses phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MK2), reducing pro-inflammatory cytokine production in alveolar macrophages [4].

Table 1: Structural Determinants of p38α Inhibition

| Structural Feature | Interaction Partner | Effect on IC₅₀ (μM) |

|---|---|---|

| 5-Hydroxyl group | Lys-53 hydrogen bond | 0.48 → 0.12 |

| 2-Chlorine substituent | Leu-75/Met-109 hydrophobic | 1.2 → 0.48 |

| Aldehyde group | Gly-110 backbone interaction | 3.1 → 1.2 |

Replacing the chlorine with bulkier halogens (e.g., bromine) decreases inhibitory potency due to steric clashes in the binding pocket, underscoring the importance of electronic and spatial compatibility .

Biodegradable Herbicide Development Through Tyrosine Analog Synthesis

2-Chloro-5-hydroxybenzaldehyde serves as a precursor for synthesizing tyrosine analogs that mimic the natural substrate of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis. The compound’s aldehyde group undergoes condensation with glycine to form a Schiff base intermediate, which is subsequently reduced to yield 3-(2-chloro-5-hydroxyphenyl)-2-aminopropanoic acid [1] . This analog competitively inhibits HPPD, disrupting plastoquinone synthesis and inducing photobleaching in weeds.

The chlorine atom enhances soil biodegradability by facilitating oxidative dehalogenation via microbial peroxidases. Field trials demonstrate a 90% degradation rate within 30 days, compared to 45% for non-halogenated analogs .

Antimicrobial Schiff Base Complexes With Transition Metals

Coordination of 2-chloro-5-hydroxybenzaldehyde with transition metals yields Schiff base complexes with broad-spectrum antimicrobial activity. The aldehyde group condenses with primary amines to form imine ligands, which chelate metal ions through the hydroxyl oxygen and imine nitrogen atoms [1] [3].

Table 2: Antimicrobial Efficacy of Metal Complexes

| Metal Ion | Minimum Inhibitory Concentration (μg/mL) | ||

|---|---|---|---|

| E. coli | S. aureus | C. albicans | |

| Cu(II) | 8.2 | 4.5 | 12.3 |

| Zn(II) | 15.7 | 9.8 | 18.6 |

| Ni(II) | 22.4 | 14.2 | 25.1 |

Copper(II) complexes exhibit superior activity due to redox cycling between Cu(I) and Cu(II) states, generating reactive oxygen species that damage microbial membranes . The chlorine substituent increases lipophilicity, enhancing penetration through bacterial cell walls.

α-Amylase/α-Glucosidase Inhibition for Antidiabetic Applications

The compound inhibits α-amylase and α-glucosidase via non-competitive binding to allosteric sites. The hydroxyl group interacts with Asp-197 and Glu-233 residues in α-glucosidase, while the chlorine atom induces conformational changes that reduce substrate affinity . Molecular dynamics simulations show a binding free energy of −8.7 kcal/mol, comparable to acarbose (−9.1 kcal/mol) [3].

Structure-Activity Insights:

- Methylation of the hydroxyl group abolishes 90% of inhibitory activity.

- Replacement of chlorine with nitro groups improves IC₅₀ from 32 μM to 18 μM but increases cytotoxicity.

- Planarity of the benzene ring is critical for π-π stacking with Trp-58 in α-amylase [1] .

Density Functional Theory Studies on Tautomeric Equilibria

Density functional theory calculations have provided extensive insights into the tautomeric equilibria of 2-Chloro-5-hydroxybenzaldehyde, revealing fundamental electronic structure properties that govern its molecular behavior. The B3LYP functional with 6-311++G(d,p) basis set has emerged as the most reliable computational approach for investigating hydroxybenzaldehyde derivatives.

Systematic studies of tautomeric equilibria in benzaldehyde derivatives demonstrate that the presence of both hydroxyl and chlorine substituents significantly influences the relative stability of different tautomeric forms. The chlorine atom at the 2-position and hydroxyl group at the 5-position create a unique electronic environment that affects the intramolecular hydrogen bonding patterns characteristic of these systems.

Electronic Structure Analysis

The calculated molecular orbital energies reveal that the highest occupied molecular orbital (HOMO) energy for 2-Chloro-5-hydroxybenzaldehyde is primarily localized on the phenolic oxygen, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contributions from the carbonyl carbon and the benzene ring π-system. The HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of different tautomeric forms.

Computational studies using the B3LYP/6-311++G(d,p) level of theory have identified multiple tautomeric forms of hydroxybenzaldehyde derivatives, with energy differences typically ranging from 2-15 kcal/mol depending on the substitution pattern. The phenol-imine tautomer generally represents the most stable form, with the keto-enamine tautomer being higher in energy by approximately 8-12 kcal/mol.

Thermodynamic Properties

The thermodynamic parameters calculated for tautomeric equilibria include:

| Parameter | Phenol-Imine | Keto-Enamine | Energy Difference |

|---|---|---|---|

| ΔH₂₉₈ (kcal/mol) | 0.0 | +9.2 | 9.2 |

| ΔG₂₉₈ (kcal/mol) | 0.0 | +8.7 | 8.7 |

| ΔS₂₉₈ (cal/mol·K) | 0.0 | +1.7 | 1.7 |

Solvent Effects

The influence of solvent environment on tautomeric equilibria has been investigated using polarizable continuum model (PCM) calculations. Results indicate that polar solvents tend to stabilize the keto-enamine tautomer relative to the phenol-imine form, with the energy difference decreasing by 2-4 kcal/mol in aqueous solution compared to the gas phase.

Intramolecular Hydrogen Bonding

The strength of intramolecular hydrogen bonding in 2-Chloro-5-hydroxybenzaldehyde has been characterized through atoms-in-molecules (AIM) analysis. The hydrogen bond critical point properties reveal bond energies of 8-12 kcal/mol for the O-H···O interaction in the phenol-imine tautomer. The electron density at the bond critical point (ρ_BCP) typically ranges from 0.025 to 0.035 a.u., indicating moderate to strong hydrogen bonding.

Vibrational Analysis

Calculated vibrational frequencies provide spectroscopic fingerprints for different tautomeric forms. The phenol-imine tautomer exhibits characteristic O-H stretching frequencies at 3200-3400 cm⁻¹, while the keto-enamine form shows N-H stretching modes at 3300-3500 cm⁻¹. These computational predictions align well with experimental infrared spectroscopy data, validating the theoretical methodology.

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations have revealed detailed mechanistic insights into the binding interactions between 2-Chloro-5-hydroxybenzaldehyde and various protein targets. These computational studies provide atomic-level understanding of the dynamic processes governing ligand recognition and binding affinity.

Protein Target Identification

Comprehensive molecular docking studies have identified several promising protein targets for 2-Chloro-5-hydroxybenzaldehyde, including tyrosinase, transferase inhibitors, and human phosphorylated IRE1 alpha. The binding energies calculated through molecular docking range from -5.1 to -5.9 kcal/mol, indicating moderate to strong binding affinity.

Binding Pocket Characterization

The binding pockets of target proteins exhibit predominantly hydrophobic character, with strategically positioned lysine residues that can form reversible covalent interactions with the aldehyde functional group. The 2-hydroxybenzaldehyde motif has been shown to form stable imine bonds with ε-amino groups of lysine residues, with typical binding energies of 5-8 kcal/mol.

Molecular Dynamics Simulation Parameters

Extensive molecular dynamics simulations have been performed using the GROMACS software package with CHARMM27 force field parameters. The simulation protocol typically includes:

- System Setup: Protein-ligand complexes solvated in TIP3P water model

- Equilibration: 50 ns simulations with 250,000 steps

- Production: 100-200 ns trajectories with 1-2 fs time steps

- Temperature: 298 K (NPT ensemble)

- Pressure: 1 atm

Binding Stability Analysis

Root mean square deviation (RMSD) analysis reveals that 2-Chloro-5-hydroxybenzaldehyde maintains stable binding conformations throughout the simulation period. The average RMSD values for the ligand relative to the protein backbone are typically 0.4-0.8 nm, indicating good structural stability.

Interaction Network Analysis

Detailed analysis of intermolecular interactions reveals that 2-Chloro-5-hydroxybenzaldehyde forms multiple stabilizing contacts with protein residues:

| Interaction Type | Frequency (%) | Average Distance (Å) | Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen bonds | 85-90 | 2.8-3.2 | -3.5 to -5.2 |

| Hydrophobic contacts | 75-80 | 3.5-4.5 | -1.2 to -2.8 |

| π-π stacking | 60-70 | 3.8-4.2 | -2.1 to -3.9 |

| Electrostatic | 45-55 | 4.0-5.0 | -1.8 to -4.2 |

Conformational Dynamics

The aromatic ring system of 2-Chloro-5-hydroxybenzaldehyde exhibits restricted rotational mobility when bound to protein targets, with the chlorine and hydroxyl substituents adopting preferred orientations that maximize complementarity with the binding pocket. The torsional angle distribution analysis shows that the phenolic OH group preferentially adopts conformations that facilitate hydrogen bonding with nearby protein residues.

Binding Kinetics

Residence time analysis indicates that 2-Chloro-5-hydroxybenzaldehyde exhibits strong binding affinity with slow dissociation kinetics. The calculated binding free energy using the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) method ranges from -25 to -35 kcal/mol, suggesting favorable thermodynamic binding.

Protein Flexibility Effects

The binding of 2-Chloro-5-hydroxybenzaldehyde induces minimal conformational changes in the protein backbone, with root mean square fluctuation (RMSF) values remaining below 0.1 nm for most residues. This suggests that the binding process follows an induced-fit mechanism rather than conformational selection.

Quantum Chemical Modeling of Nonlinear Optical Properties

Quantum chemical calculations have revealed that 2-Chloro-5-hydroxybenzaldehyde exhibits significant nonlinear optical (NLO) properties, making it a promising candidate for photonic applications. The electronic structure characteristics that govern these properties have been systematically investigated using density functional theory methods.

Hyperpolarizability Analysis

The first-order hyperpolarizability (β) of 2-Chloro-5-hydroxybenzaldehyde has been calculated using the finite-field approach at the B3LYP/6-311++G(d,p) level of theory. The total static hyperpolarizability (β₀) is found to be significantly enhanced compared to unsubstituted benzaldehyde, with values ranging from 15-25 × 10⁻³⁰ esu depending on the molecular conformation.

Electronic Structure Contributions

The nonlinear optical response originates primarily from the extended π-conjugation system modified by the electron-withdrawing chlorine atom and electron-donating hydroxyl group. This donor-acceptor arrangement creates an asymmetric charge distribution that enhances the molecular hyperpolarizability.

Polarizability Tensor Components

The calculated polarizability tensor components reveal significant anisotropy in the electronic response:

| Component | Value (×10⁻²⁴ esu) | Contribution (%) |

|---|---|---|

| αxx | 12.4 | 35.2 |

| αyy | 8.9 | 25.3 |

| αzz | 13.9 | 39.5 |

| Average α | 11.7 | 100.0 |

Second Harmonic Generation